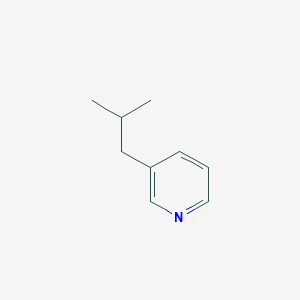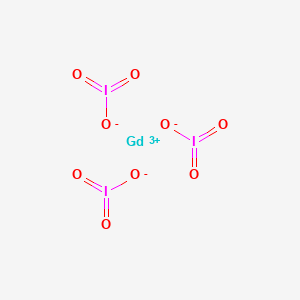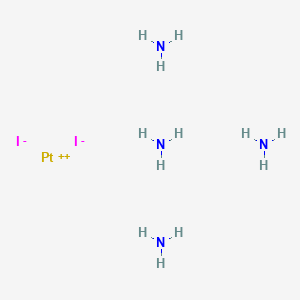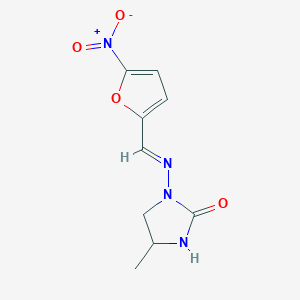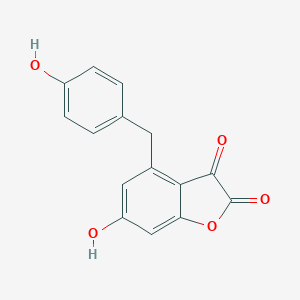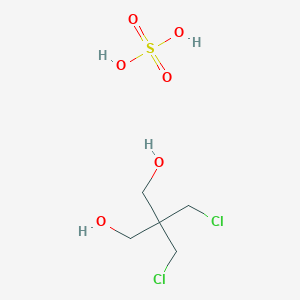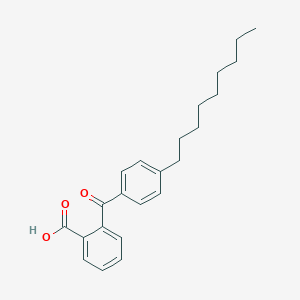
Triacetoxy-tert-butoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetoxy-tert-butoxysilane (TABOS) is an organosilane compound that has gained significant attention in the field of materials science and chemistry due to its unique properties and diverse applications. TABOS is a colorless, transparent liquid that is soluble in most organic solvents and has a boiling point of 140°C.
Wissenschaftliche Forschungsanwendungen
Triacetoxy-tert-butoxysilane has a wide range of applications in various scientific fields. In materials science, Triacetoxy-tert-butoxysilane is used as a surface modifier for glass, ceramics, and metals. It can enhance the adhesion properties of coatings, improve the hydrophobicity of surfaces, and increase the durability of materials. Triacetoxy-tert-butoxysilane is also used in the synthesis of hybrid organic-inorganic materials, such as sol-gel derived nanocomposites.
In chemistry, Triacetoxy-tert-butoxysilane is used as a reagent for the protection of hydroxyl groups in organic synthesis. It can selectively protect primary and secondary alcohols, while leaving tertiary alcohols unaffected. Triacetoxy-tert-butoxysilane is also used as a catalyst in various chemical reactions, such as esterification, transesterification, and condensation reactions.
Wirkmechanismus
Triacetoxy-tert-butoxysilane reacts with hydroxyl groups on the surface of materials, forming covalent bonds and creating a hydrophobic barrier. This barrier prevents water and other polar molecules from penetrating the surface, resulting in increased water repellency and improved durability. In organic synthesis, Triacetoxy-tert-butoxysilane reacts with hydroxyl groups to form acetate esters, which can be easily removed under mild conditions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Triacetoxy-tert-butoxysilane. However, it has been reported that Triacetoxy-tert-butoxysilane can cause skin irritation and eye damage upon contact. It is important to handle Triacetoxy-tert-butoxysilane with caution and use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
Triacetoxy-tert-butoxysilane has several advantages for use in lab experiments. It is easy to handle, has a long shelf life, and can be stored at room temperature. It is also relatively inexpensive compared to other surface modifiers and reagents. However, Triacetoxy-tert-butoxysilane has some limitations. It is highly reactive and can be difficult to control in some reactions. It also requires careful handling due to its potential health hazards.
Zukünftige Richtungen
There are several areas of future research for Triacetoxy-tert-butoxysilane. In materials science, Triacetoxy-tert-butoxysilane can be used to create superhydrophobic surfaces with unique properties, such as self-cleaning and anti-fouling. In organic synthesis, Triacetoxy-tert-butoxysilane can be used to develop new methods for selective protection and deprotection of hydroxyl groups. Additionally, further research is needed to understand the potential health hazards of Triacetoxy-tert-butoxysilane and develop appropriate safety guidelines for its use.
Conclusion:
In conclusion, Triacetoxy-tert-butoxysilane is a versatile compound with diverse applications in materials science and chemistry. Its unique properties make it an attractive option for surface modification and organic synthesis. However, caution should be taken when handling Triacetoxy-tert-butoxysilane due to its potential health hazards. Further research is needed to explore the full potential of Triacetoxy-tert-butoxysilane and develop safe and effective methods for its use.
Synthesemethoden
Triacetoxy-tert-butoxysilane can be synthesized by the reaction of tert-butanol with triacetoxysilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at room temperature and yields Triacetoxy-tert-butoxysilane as the main product. The chemical formula for Triacetoxy-tert-butoxysilane is C14H28O7Si, and its molecular weight is 344.46 g/mol.
Eigenschaften
CAS-Nummer |
13170-22-4 |
|---|---|
Produktname |
Triacetoxy-tert-butoxysilane |
Molekularformel |
C10H18O7Si |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
[diacetyloxy-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O7Si/c1-7(11)14-18(15-8(2)12,16-9(3)13)17-10(4,5)6/h1-6H3 |
InChI-Schlüssel |
JCFIEFCORBGQHK-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |
Kanonische SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |
Andere CAS-Nummern |
13170-22-4 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



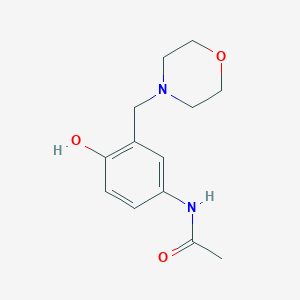
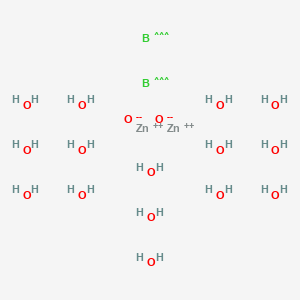

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
